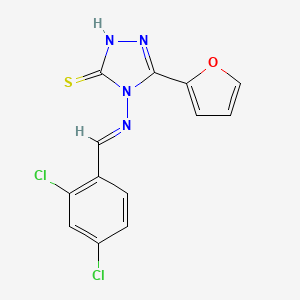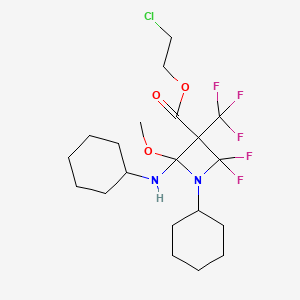![molecular formula C14H17NO2 B5505287 6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
Overview
Description
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is an organic compound with a complex structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions and the introduction of methyl groups through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reagent concentrations would be essential to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide variety of potential derivatives.
Scientific Research Applications
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s biological activity is of interest for potential therapeutic applications, including as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new medications.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-1,4,6-trimethylnaphthalene
- 1,2,3,4-tetrahydro-2,5,8-trimethylnaphthalene
- ®-3,5,8a-trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one
Uniqueness
6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
6,8,8-trimethyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-11-7-13-12(16-4-5-17-13)6-10(11)8-14(2,3)15-9/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMCQYUFHFLQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC3=C(C=C12)OCCO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5505205.png)
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5505250.png)

![2-(4-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5505262.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)


![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
